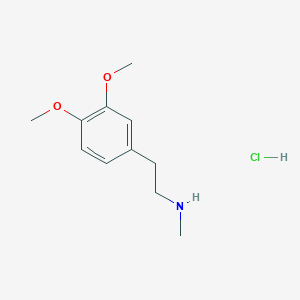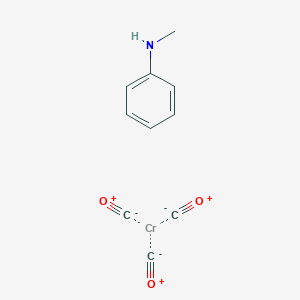
2,2,6,6-Tetrametilheptano-3,5-diona;ZINC
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione utilizes starting materials such as pinacolone and methyl pivalate, with sodium hydride serving as a base in tetrahydrofuran. Optimal reaction conditions have been identified, leading to a product yield of 64.5% (Zhuang Yan-Xin, 2007).
Molecular Structure Analysis
X-ray crystal structures provide insight into the molecular structures related to 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with lead, revealing monomeric structures with chelating units distorted from a stereochemically active lone pair of electrons at the lead (II) center (Malik et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione, such as the copper salt-catalyzed ether formation from aryl bromides or iodides and phenols, highlight its role in accelerating difficult reactions under moderate conditions (Buck et al., 2002).
Physical Properties Analysis
The metalorganic chemical vapor deposition (MOCVD) of carbon-free ZnO using bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc demonstrates the precursor's effective decomposition, leading to highly c-axis-oriented ZnO films on Si(100) with reduced surface carbon, indicating clean decomposition (Saraf et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with zinc, as in coordination polymers, reveal detailed structures and bonding patterns, such as in the synthesis and structure of catena((μ2-4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione-O,O′)dichloro-zinc), illustrating the complex's tetrahedral zinc coordination polyhedron (Netreba & Somov, 2017).
Aplicaciones Científicas De Investigación
Síntesis de α-aril-β-dicetonas
“2,2,6,6-Tetrametilheptano-3,5-diona;ZINC” se utiliza en la síntesis de α-aril-β-dicetonas . Estos compuestos son importantes en varios campos de la química debido a su capacidad para formar complejos con varios metales.
Síntesis del complejo de dirutenio puente dicianoamidobenceno
Este compuesto también juega un papel en la síntesis del complejo de dirutenio puente dicianoamidobenceno . Este complejo tiene posibles aplicaciones en el campo de la electrónica molecular.
Ligando auxiliar en la síntesis del complejo de iridio (III) emisor de naranja
“this compound” se utiliza como ligando auxiliar en la síntesis del complejo de iridio (III) emisor de naranja . Este complejo se utiliza en el campo de la optoelectrónica, particularmente en el desarrollo de diodos orgánicos emisores de luz (OLED).
Formación de complejos estables con iones de lantánidos
Este compuesto es un ligando bidentado utilizado en la síntesis de complejos estables con iones de lantánidos . Estos complejos tienen aplicaciones en varios campos, incluyendo la catálisis, el magnetismo y la luminiscencia.
Ligando estable al aire para catalizadores metálicos
En varias reacciones, “this compound” actúa como un ligando estable al aire para catalizadores metálicos . Esto lo hace útil en una variedad de procesos químicos industriales.
Mecanismo De Acción
Target of Action
2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a bidentate ligand . It primarily targets lanthanide ions in its mechanism of action. Lanthanide ions play a crucial role in various biological and chemical processes due to their unique electronic configurations.
Mode of Action
This compound interacts with its targets (lanthanide ions) through its bidentate ligand property . It forms stable complexes with lanthanide ions . The compound is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .
Biochemical Pathways
It’s known that the compound serves as a substrate for heterocycles , which are involved in a wide range of biochemical processes.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
It’s known that the compound is used in the synthesis of α-aryl-β-diketones and as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
Action Environment
It’s known that the compound is stable and anhydrous , suggesting that it may be resistant to changes in environmental conditions such as humidity.
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQBMHHOXESRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14363-14-5 | |
| Record name | Zinc di(pivaloylmethane) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















